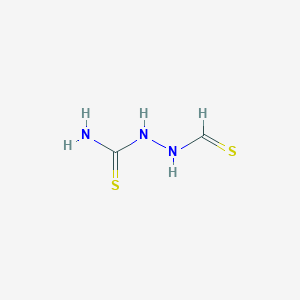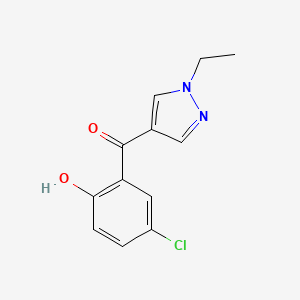
(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone include:
- (5-Chloro-2-hydroxyphenyl)(1-methyl-1H-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxyphenyl)(1-propyl-1H-pyrazol-4-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the chloro and hydroxy groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
651727-59-2 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |
Clave InChI |
FGKUZNCHTBWAPL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


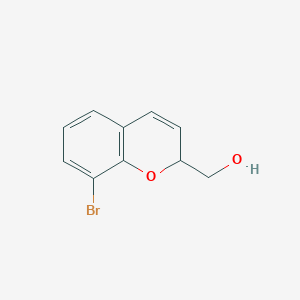
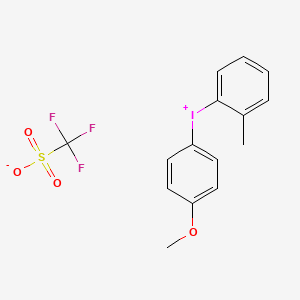
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
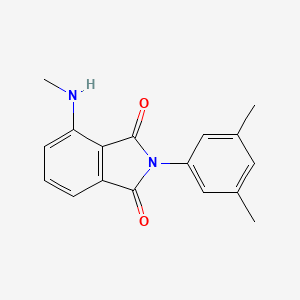
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)

![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)


